molecular formula C20H10ClNO3S2 B12211384 17-(4-Chlorophenyl)-11,15-dithia-13-azatetracyclo[8.7.0.0^{3,8}.0^{12,16}]heptadeca-1(10),3(8),4,6,12(16)-pentaene-2,9,14-trione

17-(4-Chlorophenyl)-11,15-dithia-13-azatetracyclo[8.7.0.0^{3,8}.0^{12,16}]heptadeca-1(10),3(8),4,6,12(16)-pentaene-2,9,14-trione

Cat. No.: B12211384
M. Wt: 411.9 g/mol
InChI Key: WSVVEIIPPOWHKM-UHFFFAOYSA-N
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Description

17-(4-Chlorophenyl)-11,15-dithia-13-azatetracyclo[8.7.0.0{3,8}.0{12,16}]heptadeca-1(10),3(8),4,6,12(16)-pentaene-2,9,14-trione is a complex organic compound characterized by its unique tetracyclic structure. This compound features a chlorophenyl group, two sulfur atoms, and a nitrogen atom integrated into its framework, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17-(4-Chlorophenyl)-11,15-dithia-13-azatetracyclo[8.7.0.0{3,8}.0{12,16}]heptadeca-1(10),3(8),4,6,12(16)-pentaene-2,9,14-trione typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of intermediate compounds under specific conditions to form the tetracyclic core. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to enhance efficiency and reduce costs. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

17-(4-Chlorophenyl)-11,15-dithia-13-azatetracyclo[8.7.0.0{3,8}.0{12,16}]heptadeca-1(10),3(8),4,6,12(16)-pentaene-2,9,14-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions typically result in halogenated, nitrated, or sulfonated derivatives .

Scientific Research Applications

17-(4-Chlorophenyl)-11,15-dithia-13-azatetracyclo[8.7.0.0{3,8}.0{12,16}]heptadeca-1(10),3(8),4,6,12(16)-pentaene-2,9,14-trione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 17-(4-Chlorophenyl)-11,15-dithia-13-azatetracyclo[8.7.0.0{3,8}.0{12,16}]heptadeca-1(10),3(8),4,6,12(16)-pentaene-2,9,14-trione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

17-(4-Chlorophenyl)-11,15-dithia-13-azatetracyclo[8.7.0.0{3,8}.0{12,16}]heptadeca-1(10),3(8),4,6,12(16)-pentaene-2,9,14-trione stands out due to its tetracyclic structure, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C20H10ClNO3S2

Molecular Weight

411.9 g/mol

IUPAC Name

17-(4-chlorophenyl)-11,15-dithia-13-azatetracyclo[8.7.0.03,8.012,16]heptadeca-1(10),3,5,7,12(16)-pentaene-2,9,14-trione

InChI

InChI=1S/C20H10ClNO3S2/c21-10-7-5-9(6-8-10)13-14-15(23)11-3-1-2-4-12(11)16(24)17(14)26-19-18(13)27-20(25)22-19/h1-8,13H,(H,22,25)

InChI Key

WSVVEIIPPOWHKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)SC4=C(C3C5=CC=C(C=C5)Cl)SC(=O)N4

Origin of Product

United States

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